Cas no 858134-23-3 (Vialinin A)

Vialinin A structure
Vialinin A structure
Produktname:Vialinin A
CAS-Nr.:858134-23-3
MF:C34H26O8
MW:562.565450191498
CID:1005193
PubChem ID:11563133

Vialinin A Chemische und physikalische Eigenschaften

Namen und Kennungen

    • TERRESTRIN A
    • VIALININ A
    • 1,1′-(4,4′′,5′,6′-Tetrahydroxy[1,1′:4′,1′′-terphenyl]-2′,3′-diyl) dibenzeneacetate (ACI)
    • Benzeneacetic acid, 4,4′′,5′,6′-tetrahydroxy[1,1′:4′,1′′-terphenyl]-2′,3′-diyl ester (9CI)
    • CS-0027883
    • Q27089142
    • 4,4'',5',6'-Tetrahydroxy[1,1':4',1''-terphenyl]-2',3'-diyl ester benzeneacetic acid
    • [3,4-dihydroxy-2,5-bis(4-hydroxyphenyl)-6-(2-phenylacetyl)oxyphenyl] 2-phenylacetate
    • GTPL8669
    • DTXSID00468621
    • 1,1'-(4,4'',5',6'-Tetrahydroxy[1,1':4',1''-terphenyl]-2',3'-diyl) benzeneacetic acid ester
    • CHEBI:206839
    • NOJUKCRPSUMHQQ-UHFFFAOYSA-N
    • 858134-23-3
    • CHEMBL2012938
    • AKOS024458452
    • HY-103435
    • BDBM50437693
    • DA-68580
    • G91472
    • GLXC-03639
    • TS-08236
    • Vialinin A
    • Inchi: 1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2
    • InChI-Schlüssel: NOJUKCRPSUMHQQ-UHFFFAOYSA-N
    • Lächelt: O=C(CC1C=CC=CC=1)OC1C(C2C=CC(O)=CC=2)=C(O)C(O)=C(C2C=CC(O)=CC=2)C=1OC(CC1C=CC=CC=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 562.16276778g/mol
  • Monoisotopenmasse: 562.16276778g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 42
  • Anzahl drehbarer Bindungen: 10
  • Komplexität: 782
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topologische Polaroberfläche: 134Ų

Vialinin A Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-103435-1mg
Vialinin A
858134-23-3 ≥99.0%
1mg
¥3950 2024-04-17
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18780-10mg
Vialinin A
858134-23-3 98%
10mg
¥5012.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18780-25mg
Vialinin A
858134-23-3 98%
25mg
¥10548.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-205539-1 mg
Vialinin A,
858134-23-3
1mg
¥564.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-205539-1mg
Vialinin A,
858134-23-3
1mg
¥564.00 2023-09-05
A2B Chem LLC
AD94359-1mg
Vialinin A
858134-23-3 ≥95%
1mg
$82.00 2024-04-19
TRC
V757153-25mg
Vialinin A
858134-23-3
25mg
$ 2325.00 2023-04-16
A2B Chem LLC
AD94359-5mg
Vialinin A
858134-23-3 ≥95%
5mg
$266.00 2024-04-19
TRC
V757153-200mg
Vialinin A
858134-23-3
200mg
$ 15000.00 2023-09-05
1PlusChem
1P008GWN-1mg
Vialinin A
858134-23-3 ≥95%
1mg
$138.00 2025-02-24

Vialinin A Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 20 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; 60 min, 0 °C
2.1 Solvents: Benzene ;  12 h, 80 °C; 24 h, 80 °C; 80 °C → rt
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
Studies on natural p-terphenyls: total syntheses of vialinin A and terrestrin B
Ye, Yue Qi; et al, Bioscience, 2010, 74(1), 140-146

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  25 min, 0 °C; 90 min, 0 °C
1.2 Reagents: Triisopropyl borate ;  50 min, 0 °C
1.3 Reagents: Acetic acid ;  0 °C
1.4 Reagents: Hydrogen peroxide Solvents: Water ;  0 °C; 16 h, 0 °C → rt
2.1 Reagents: Pyridine Solvents: Pyridine ;  2.5 h, 0 °C
3.1 Reagents: Potassium bromide ,  Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  26 h, 100 °C; cooled
4.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  2.5 h, 50 °C; cooled
5.1 Reagents: Sodium dithionite Solvents: Methanol ,  Ethyl acetate ,  Water ;  rt; 4 h, rt
6.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 20 min, -78 °C
6.2 -78 °C; 30 min, -78 °C; 60 min, 0 °C
7.1 Solvents: Benzene ;  12 h, 80 °C; 24 h, 80 °C; 80 °C → rt
8.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
Studies on natural p-terphenyls: total syntheses of vialinin A and terrestrin B
Ye, Yue Qi; et al, Bioscience, 2010, 74(1), 140-146

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium dithionite Solvents: Methanol ,  Ethyl acetate ,  Water ;  rt; 4 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 20 min, -78 °C
2.2 -78 °C; 30 min, -78 °C; 60 min, 0 °C
3.1 Solvents: Benzene ;  12 h, 80 °C; 24 h, 80 °C; 80 °C → rt
4.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
Studies on natural p-terphenyls: total syntheses of vialinin A and terrestrin B
Ye, Yue Qi; et al, Bioscience, 2010, 74(1), 140-146

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  25 min, 0 °C; 1.5 h, 0 °C
1.2 Reagents: Triisopropyl borate ;  50 min, 0 °C
1.3 Reagents: Acetic acid ,  Hydrogen peroxide ;  16 h, 0 °C → rt
1.4 Reagents: Sodium sulfite ,  Ammonium sulfate Solvents: Water
2.1 Solvents: Pyridine ;  2.5 h, 0 °C
2.2 Solvents: Water ;  1 h, 0 °C
3.1 Reagents: Potassium bromide ,  Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  26 h, 100 °C
4.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid Solvents: 1,4-Dioxane ;  2.5 h, 50 °C
5.1 Reagents: Sodium dithionite Solvents: Methanol ,  Ethyl acetate ,  Water ;  4 h, rt
5.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
5.3 30 min, -78 °C; 1 h, 0 °C
5.4 Solvents: Water ;  30 min, cooled
6.1 Solvents: Benzene ;  36 h, 80 °C
7.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
First Total Synthesis of Vialinin A, a Novel and Extremely Potent Inhibitor of TNF-α Production
Ye, Yue Qi; et al, Organic Letters, 2007, 9(21), 4131-4134

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium bromide ,  Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  23 °C; 17 h, reflux
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  23 °C; 25 min, 23 °C → 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  2 h, 23 °C
4.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  23 °C; 25 min, 23 °C → 50 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  2 h, 23 °C
4.4 Reagents: Butyllithium Solvents: Hexane ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C
5.1 Solvents: Benzene ;  23 °C; 12 h, reflux
6.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Chloroform ;  23 °C; 2 h, 23 °C → 50 °C
Referenz
Anticancer Activities of Thelephantin O and Vialinin A Isolated from Thelephora aurantiotincta
Norikura, Toshio; et al, Journal of Agricultural and Food Chemistry, 2011, 59(13), 6974-6979

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Triisopropyl borate ;  0 °C; 1 h, 0 °C
1.3 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  0 °C; overnight, 0 °C → rt
1.4 Reagents: Sodium sulfite ,  Ammonium sulfate Solvents: Water
2.1 Reagents: Pyridine ;  0 °C; 70 min, 0 °C
2.2 Solvents: Water ;  1 h, 0 °C
3.1 Reagents: Potassium bromide ,  Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  23 °C; 17 h, reflux
4.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  23 °C; 25 min, 23 °C → 50 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  2 h, 23 °C
6.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  23 °C; 25 min, 23 °C → 50 °C
6.2 Reagents: Sodium bicarbonate Solvents: Water
6.3 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  2 h, 23 °C
6.4 Reagents: Butyllithium Solvents: Hexane ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C
7.1 Solvents: Benzene ;  23 °C; 12 h, reflux
8.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Chloroform ;  23 °C; 2 h, 23 °C → 50 °C
Referenz
Anticancer Activities of Thelephantin O and Vialinin A Isolated from Thelephora aurantiotincta
Norikura, Toshio; et al, Journal of Agricultural and Food Chemistry, 2011, 59(13), 6974-6979

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1.5 h, 0 °C
1.2 0 °C; 14 h, 0 °C → rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  25 min, 0 °C; 90 min, 0 °C
2.2 Reagents: Triisopropyl borate ;  50 min, 0 °C
2.3 Reagents: Acetic acid ;  0 °C
2.4 Reagents: Hydrogen peroxide Solvents: Water ;  0 °C; 16 h, 0 °C → rt
3.1 Reagents: Pyridine Solvents: Pyridine ;  2.5 h, 0 °C
4.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  20 h, 100 °C; cooled
5.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  2.5 h, 50 °C; cooled
6.1 Reagents: Sodium dithionite Solvents: Methanol ,  Ethyl acetate ,  Water ;  rt; 4 h, rt
7.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 20 min, -78 °C
7.2 -78 °C; 30 min, -78 °C; 60 min, 0 °C
8.1 Solvents: Benzene ;  12 h, 80 °C; 24 h, 80 °C; 80 °C → rt
9.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
Studies on natural p-terphenyls: total syntheses of vialinin A and terrestrin B
Ye, Yue Qi; et al, Bioscience, 2010, 74(1), 140-146

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
Studies on natural p-terphenyls: total syntheses of vialinin A and terrestrin B
Ye, Yue Qi; et al, Bioscience, 2010, 74(1), 140-146

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
First Total Synthesis of Vialinin A, a Novel and Extremely Potent Inhibitor of TNF-α Production
Ye, Yue Qi; et al, Organic Letters, 2007, 9(21), 4131-4134

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Benzene ;  12 h, 80 °C; 24 h, 80 °C; 80 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
Studies on natural p-terphenyls: total syntheses of vialinin A and terrestrin B
Ye, Yue Qi; et al, Bioscience, 2010, 74(1), 140-146

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  20 h, 100 °C; cooled
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  2.5 h, 50 °C; cooled
3.1 Reagents: Sodium dithionite Solvents: Methanol ,  Ethyl acetate ,  Water ;  rt; 4 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 20 min, -78 °C
4.2 -78 °C; 30 min, -78 °C; 60 min, 0 °C
5.1 Solvents: Benzene ;  12 h, 80 °C; 24 h, 80 °C; 80 °C → rt
6.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
Studies on natural p-terphenyls: total syntheses of vialinin A and terrestrin B
Ye, Yue Qi; et al, Bioscience, 2010, 74(1), 140-146

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water ;  cooled; 90 min, 23 °C
1.2 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  2 h, 23 °C
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.4 0 °C; 1 h, 0 °C
1.5 Reagents: Water
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 1 h, 0 °C
2.2 Reagents: Triisopropyl borate ;  0 °C; 1 h, 0 °C
2.3 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  0 °C; overnight, 0 °C → rt
2.4 Reagents: Sodium sulfite ,  Ammonium sulfate Solvents: Water
3.1 Reagents: Pyridine ;  0 °C; 70 min, 0 °C
3.2 Solvents: Water ;  1 h, 0 °C
4.1 Reagents: Potassium bromide ,  Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  23 °C; 17 h, reflux
5.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  23 °C; 25 min, 23 °C → 50 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  2 h, 23 °C
7.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  23 °C; 25 min, 23 °C → 50 °C
7.2 Reagents: Sodium bicarbonate Solvents: Water
7.3 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  2 h, 23 °C
7.4 Reagents: Butyllithium Solvents: Hexane ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C
8.1 Solvents: Benzene ;  23 °C; 12 h, reflux
9.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Chloroform ;  23 °C; 2 h, 23 °C → 50 °C
Referenz
Anticancer Activities of Thelephantin O and Vialinin A Isolated from Thelephora aurantiotincta
Norikura, Toshio; et al, Journal of Agricultural and Food Chemistry, 2011, 59(13), 6974-6979

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: 1,2-Ethanedithiol ,  Aluminum chloride Solvents: Nitromethane ;  30 min, -20 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate ,  Water ;  1 h, 24 °C
Referenz
Total Synthesis of Thelephantin O, Vialinin A/Terrestrin A, and Terrestrins B-D
Fujiwara, Kenshu; et al, Journal of Organic Chemistry, 2012, 77(11), 5161-5166

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Benzene ;  23 °C; 12 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Chloroform ;  23 °C; 2 h, 23 °C → 50 °C
Referenz
Anticancer Activities of Thelephantin O and Vialinin A Isolated from Thelephora aurantiotincta
Norikura, Toshio; et al, Journal of Agricultural and Food Chemistry, 2011, 59(13), 6974-6979

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium dithionite Solvents: Methanol ,  Ethyl acetate ,  Water ;  4 h, rt
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
1.3 30 min, -78 °C; 1 h, 0 °C
1.4 Solvents: Water ;  30 min, cooled
2.1 Solvents: Benzene ;  36 h, 80 °C
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
First Total Synthesis of Vialinin A, a Novel and Extremely Potent Inhibitor of TNF-α Production
Ye, Yue Qi; et al, Organic Letters, 2007, 9(21), 4131-4134

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 1 h, 0 °C
1.2 0 °C; 1 h, 0 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 °C; 2 h, reflux
3.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid Solvents: Benzene ;  24 min, 24 °C → 50 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  1 h, 24 °C
4.2 Reagents: Pyridine ,  Hydrogen Solvents: Dichloromethane
5.1 Reagents: 1,2-Ethanedithiol ,  Aluminum chloride Solvents: Nitromethane ;  30 min, -20 °C
5.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate ,  Water ;  1 h, 24 °C
Referenz
Total Synthesis of Thelephantin O, Vialinin A/Terrestrin A, and Terrestrins B-D
Fujiwara, Kenshu; et al, Journal of Organic Chemistry, 2012, 77(11), 5161-5166

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Solvents: Pyridine ;  2.5 h, 0 °C
1.2 Solvents: Water ;  1 h, 0 °C
2.1 Reagents: Potassium bromide ,  Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  26 h, 100 °C
3.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid Solvents: 1,4-Dioxane ;  2.5 h, 50 °C
4.1 Reagents: Sodium dithionite Solvents: Methanol ,  Ethyl acetate ,  Water ;  4 h, rt
4.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
4.3 30 min, -78 °C; 1 h, 0 °C
4.4 Solvents: Water ;  30 min, cooled
5.1 Solvents: Benzene ;  36 h, 80 °C
6.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
First Total Synthesis of Vialinin A, a Novel and Extremely Potent Inhibitor of TNF-α Production
Ye, Yue Qi; et al, Organic Letters, 2007, 9(21), 4131-4134

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Toluene ;  rt → reflux
1.2 Solvents: Toluene ;  110 min, reflux
2.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water ;  0 °C; 60 min, 0 °C
2.2 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  2 h, 24 °C
2.3 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, 0 °C
2.4 0 °C; 20 h, 24 °C
2.5 Reagents: Water
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 1 h, 0 °C
3.2 0 °C; 1 h, 0 °C
4.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 °C; 2 h, reflux
5.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid Solvents: Benzene ;  24 min, 24 °C → 50 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  1 h, 24 °C
6.2 Reagents: Pyridine ,  Hydrogen Solvents: Dichloromethane
7.1 Reagents: 1,2-Ethanedithiol ,  Aluminum chloride Solvents: Nitromethane ;  30 min, -20 °C
7.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate ,  Water ;  1 h, 24 °C
Referenz
Total Synthesis of Thelephantin O, Vialinin A/Terrestrin A, and Terrestrins B-D
Fujiwara, Kenshu; et al, Journal of Organic Chemistry, 2012, 77(11), 5161-5166

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Chloroform ;  23 °C; 2 h, 23 °C → 50 °C
Referenz
Anticancer Activities of Thelephantin O and Vialinin A Isolated from Thelephora aurantiotincta
Norikura, Toshio; et al, Journal of Agricultural and Food Chemistry, 2011, 59(13), 6974-6979

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid Solvents: Benzene ;  24 min, 24 °C → 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  1 h, 24 °C
2.2 Reagents: Pyridine ,  Hydrogen Solvents: Dichloromethane
3.1 Reagents: 1,2-Ethanedithiol ,  Aluminum chloride Solvents: Nitromethane ;  30 min, -20 °C
3.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate ,  Water ;  1 h, 24 °C
Referenz
Total Synthesis of Thelephantin O, Vialinin A/Terrestrin A, and Terrestrins B-D
Fujiwara, Kenshu; et al, Journal of Organic Chemistry, 2012, 77(11), 5161-5166

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  23 °C; 25 min, 23 °C → 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  2 h, 23 °C
3.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  23 °C; 25 min, 23 °C → 50 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  2 h, 23 °C
3.4 Reagents: Butyllithium Solvents: Hexane ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C
4.1 Solvents: Benzene ;  23 °C; 12 h, reflux
5.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Chloroform ;  23 °C; 2 h, 23 °C → 50 °C
Referenz
Anticancer Activities of Thelephantin O and Vialinin A Isolated from Thelephora aurantiotincta
Norikura, Toshio; et al, Journal of Agricultural and Food Chemistry, 2011, 59(13), 6974-6979

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Potassium bromide ,  Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  26 h, 100 °C
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid Solvents: 1,4-Dioxane ;  2.5 h, 50 °C
3.1 Reagents: Sodium dithionite Solvents: Methanol ,  Ethyl acetate ,  Water ;  4 h, rt
3.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
3.3 30 min, -78 °C; 1 h, 0 °C
3.4 Solvents: Water ;  30 min, cooled
4.1 Solvents: Benzene ;  36 h, 80 °C
5.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
First Total Synthesis of Vialinin A, a Novel and Extremely Potent Inhibitor of TNF-α Production
Ye, Yue Qi; et al, Organic Letters, 2007, 9(21), 4131-4134

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Pyridine ;  0 °C; 70 min, 0 °C
1.2 Solvents: Water ;  1 h, 0 °C
2.1 Reagents: Potassium bromide ,  Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  23 °C; 17 h, reflux
3.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  23 °C; 25 min, 23 °C → 50 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  2 h, 23 °C
5.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  23 °C; 25 min, 23 °C → 50 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water
5.3 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  2 h, 23 °C
5.4 Reagents: Butyllithium Solvents: Hexane ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C
6.1 Solvents: Benzene ;  23 °C; 12 h, reflux
7.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Chloroform ;  23 °C; 2 h, 23 °C → 50 °C
Referenz
Anticancer Activities of Thelephantin O and Vialinin A Isolated from Thelephora aurantiotincta
Norikura, Toshio; et al, Journal of Agricultural and Food Chemistry, 2011, 59(13), 6974-6979

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 °C; 2 h, reflux
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid Solvents: Benzene ;  24 min, 24 °C → 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  1 h, 24 °C
3.2 Reagents: Pyridine ,  Hydrogen Solvents: Dichloromethane
4.1 Reagents: 1,2-Ethanedithiol ,  Aluminum chloride Solvents: Nitromethane ;  30 min, -20 °C
4.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate ,  Water ;  1 h, 24 °C
Referenz
Total Synthesis of Thelephantin O, Vialinin A/Terrestrin A, and Terrestrins B-D
Fujiwara, Kenshu; et al, Journal of Organic Chemistry, 2012, 77(11), 5161-5166

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  2.5 h, 50 °C; cooled
2.1 Reagents: Sodium dithionite Solvents: Methanol ,  Ethyl acetate ,  Water ;  rt; 4 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 20 min, -78 °C
3.2 -78 °C; 30 min, -78 °C; 60 min, 0 °C
4.1 Solvents: Benzene ;  12 h, 80 °C; 24 h, 80 °C; 80 °C → rt
5.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
Studies on natural p-terphenyls: total syntheses of vialinin A and terrestrin B
Ye, Yue Qi; et al, Bioscience, 2010, 74(1), 140-146

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water ;  0 °C; 60 min, 0 °C
1.2 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  2 h, 24 °C
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, 0 °C
1.4 0 °C; 20 h, 24 °C
1.5 Reagents: Water
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 1 h, 0 °C
2.2 0 °C; 1 h, 0 °C
3.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 °C; 2 h, reflux
4.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid Solvents: Benzene ;  24 min, 24 °C → 50 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  1 h, 24 °C
5.2 Reagents: Butyllithium Solvents: Hexane ;  rt → -78 °C; 1 h, -78 °C
5.3 -78 °C → 0 °C; 17 h, 0 °C
6.1 Reagents: 1,2-Ethanedithiol ,  Aluminum chloride Solvents: Nitromethane ;  30 min, -20 °C
6.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate ,  Water ;  1 h, 24 °C
Referenz
Total Synthesis of Thelephantin O, Vialinin A/Terrestrin A, and Terrestrins B-D
Fujiwara, Kenshu; et al, Journal of Organic Chemistry, 2012, 77(11), 5161-5166

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  23 °C; 25 min, 23 °C → 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  2 h, 23 °C
1.4 Reagents: Butyllithium Solvents: Hexane ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C
2.1 Solvents: Benzene ;  23 °C; 12 h, reflux
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Chloroform ;  23 °C; 2 h, 23 °C → 50 °C
Referenz
Anticancer Activities of Thelephantin O and Vialinin A Isolated from Thelephora aurantiotincta
Norikura, Toshio; et al, Journal of Agricultural and Food Chemistry, 2011, 59(13), 6974-6979

Herstellungsverfahren 28

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Pyridine ;  2.5 h, 0 °C
2.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  20 h, 100 °C; cooled
3.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  2.5 h, 50 °C; cooled
4.1 Reagents: Sodium dithionite Solvents: Methanol ,  Ethyl acetate ,  Water ;  rt; 4 h, rt
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 20 min, -78 °C
5.2 -78 °C; 30 min, -78 °C; 60 min, 0 °C
6.1 Solvents: Benzene ;  12 h, 80 °C; 24 h, 80 °C; 80 °C → rt
7.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
Studies on natural p-terphenyls: total syntheses of vialinin A and terrestrin B
Ye, Yue Qi; et al, Bioscience, 2010, 74(1), 140-146

Herstellungsverfahren 29

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  1 h, 24 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  rt → -78 °C; 1 h, -78 °C
1.3 -78 °C → 0 °C; 17 h, 0 °C
2.1 Reagents: 1,2-Ethanedithiol ,  Aluminum chloride Solvents: Nitromethane ;  30 min, -20 °C
2.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate ,  Water ;  1 h, 24 °C
Referenz
Total Synthesis of Thelephantin O, Vialinin A/Terrestrin A, and Terrestrins B-D
Fujiwara, Kenshu; et al, Journal of Organic Chemistry, 2012, 77(11), 5161-5166

Herstellungsverfahren 30

Reaktionsbedingungen
1.1 Solvents: Benzene ;  36 h, 80 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
First Total Synthesis of Vialinin A, a Novel and Extremely Potent Inhibitor of TNF-α Production
Ye, Yue Qi; et al, Organic Letters, 2007, 9(21), 4131-4134

Herstellungsverfahren 31

Reaktionsbedingungen
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid Solvents: 1,4-Dioxane ;  2.5 h, 50 °C
2.1 Reagents: Sodium dithionite Solvents: Methanol ,  Ethyl acetate ,  Water ;  4 h, rt
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
2.3 30 min, -78 °C; 1 h, 0 °C
2.4 Solvents: Water ;  30 min, cooled
3.1 Solvents: Benzene ;  36 h, 80 °C
4.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
First Total Synthesis of Vialinin A, a Novel and Extremely Potent Inhibitor of TNF-α Production
Ye, Yue Qi; et al, Organic Letters, 2007, 9(21), 4131-4134

Herstellungsverfahren 32

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  2 h, 23 °C
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  23 °C; 25 min, 23 °C → 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Tetrahydrofuran ;  2 h, 23 °C
2.4 Reagents: Butyllithium Solvents: Hexane ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C
3.1 Solvents: Benzene ;  23 °C; 12 h, reflux
4.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Chloroform ;  23 °C; 2 h, 23 °C → 50 °C
Referenz
Anticancer Activities of Thelephantin O and Vialinin A Isolated from Thelephora aurantiotincta
Norikura, Toshio; et al, Journal of Agricultural and Food Chemistry, 2011, 59(13), 6974-6979

Herstellungsverfahren 33

Reaktionsbedingungen
1.1 Reagents: Sodium dithionite Solvents: Methanol ,  Ethyl acetate ,  Water ;  4 h, rt
2.1 Reagents: Sodium dithionite Solvents: Methanol ,  Ethyl acetate ,  Water ;  4 h, rt
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
2.3 30 min, -78 °C; 1 h, 0 °C
2.4 Solvents: Water ;  30 min, cooled
3.1 Solvents: Benzene ;  36 h, 80 °C
4.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
First Total Synthesis of Vialinin A, a Novel and Extremely Potent Inhibitor of TNF-α Production
Ye, Yue Qi; et al, Organic Letters, 2007, 9(21), 4131-4134

Herstellungsverfahren 34

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 13 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  25 min, 0 °C; 1.5 h, 0 °C
2.2 Reagents: Triisopropyl borate ;  50 min, 0 °C
2.3 Reagents: Acetic acid ,  Hydrogen peroxide ;  16 h, 0 °C → rt
2.4 Reagents: Sodium sulfite ,  Ammonium sulfate Solvents: Water
3.1 Solvents: Pyridine ;  2.5 h, 0 °C
3.2 Solvents: Water ;  1 h, 0 °C
4.1 Reagents: Potassium bromide ,  Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  26 h, 100 °C
5.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  p-Toluenesulfonic acid Solvents: 1,4-Dioxane ;  2.5 h, 50 °C
6.1 Reagents: Sodium dithionite Solvents: Methanol ,  Ethyl acetate ,  Water ;  4 h, rt
6.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
6.3 30 min, -78 °C; 1 h, 0 °C
6.4 Solvents: Water ;  30 min, cooled
7.1 Solvents: Benzene ;  36 h, 80 °C
8.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  30 h, rt
Referenz
First Total Synthesis of Vialinin A, a Novel and Extremely Potent Inhibitor of TNF-α Production
Ye, Yue Qi; et al, Organic Letters, 2007, 9(21), 4131-4134

Vialinin A Raw materials

Vialinin A Preparation Products

Vialinin A Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:858134-23-3)Vialinin A
A1039470
Reinheit:99%/99%
Menge:1mg/5mg
Preis ($):295.0/652.0